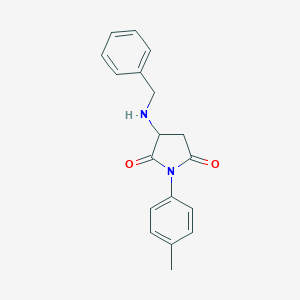![molecular formula C12H8N6O3S B304510 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304510.png)
3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anticancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been investigated for its potential use in the treatment of infectious diseases such as tuberculosis and leishmaniasis.
In addition to its medical applications, this compound has also been studied for its potential use in the field of agriculture. It has been shown to have insecticidal properties and can be used as a pesticide to control pests in crops.
作用机制
The mechanism of action of 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and physiological effects:
Studies have shown that 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has both biochemical and physiological effects. Biochemically, it inhibits the activity of enzymes involved in DNA synthesis and repair. Physiologically, it induces apoptosis and inhibits cell proliferation in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its high potency. It has been shown to be effective at low concentrations, which makes it a cost-effective option. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine. One potential direction is the investigation of its use in combination with other drugs for the treatment of cancer. Studies have shown that it can enhance the efficacy of other anticancer drugs when used in combination.
Another potential direction is the investigation of its use in the treatment of infectious diseases. Studies have shown that it has potential as an antitubercular and antileishmanial agent, and further research in this area could lead to the development of new treatments for these diseases.
Conclusion:
In conclusion, 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has potential applications in various fields, including medicine and agriculture. Its mechanism of action involves the inhibition of enzymes involved in DNA synthesis and repair, and it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. While it has advantages in terms of potency, its potential toxicity limits its use in certain experiments. Further research in this area could lead to the development of new treatments for cancer and infectious diseases.
合成方法
The synthesis of 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 5-nitro-2-furaldehyde, thiosemicarbazide, and 3-pyridinecarboxaldehyde. The reaction proceeds under reflux in ethanol, and the resulting product is purified using column chromatography. The yield of the compound is approximately 60%.
属性
产品名称 |
3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine |
|---|---|
分子式 |
C12H8N6O3S |
分子量 |
316.3 g/mol |
IUPAC 名称 |
4-[(E)-(5-nitrofuran-2-yl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H8N6O3S/c19-18(20)10-4-3-9(21-10)7-14-17-11(15-16-12(17)22)8-2-1-5-13-6-8/h1-7H,(H,16,22)/b14-7+ |
InChI 键 |
OSYIJKITDNGMTB-VGOFMYFVSA-N |
手性 SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![Ethyl 1-[1-[4-[3-(4-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B304438.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
![3-(2,6-Dimethyl-4-morpholinyl)-1-{4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304445.png)

![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)